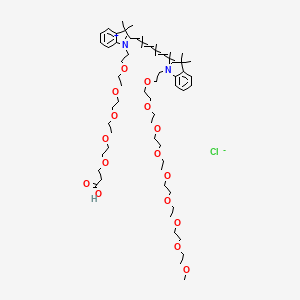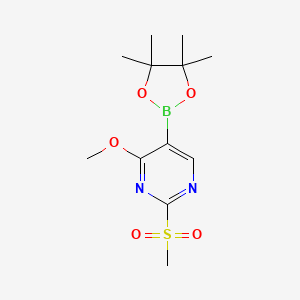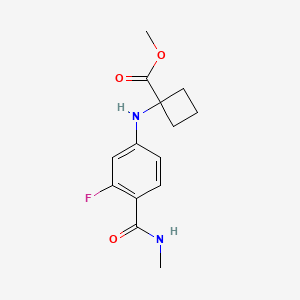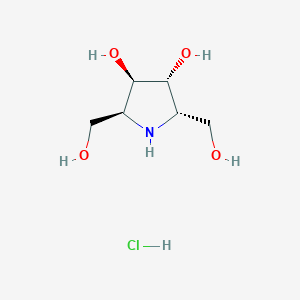![molecular formula C18H25NO3 B11830412 1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)- is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of multiple functional groups, including an aldehyde group, which makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde involves multiple steps, typically starting with the formation of the spiro ring system. One common method involves the cyclization of appropriate dihydroxy ketones under acidic conditions to form the spiroketal structure
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spiro structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-7-azaspiro[4.4]nonane: Similar spiro structure but lacks the carboxaldehyde group.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Contains a spiro structure with dione functional groups.
2,6-Dioxaspiro[3.3]heptane: Smaller spiro ring system with different functional groups.
Uniqueness
1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde is unique due to its combination of a spiro structure with multiple functional groups, including an aldehyde. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C18H25NO3 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(2S,3S,5R,7S,9S)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonane-7-carbaldehyde |
InChI |
InChI=1S/C18H25NO3/c1-12(2)16-10-15(11-20)21-18(16)19(4)13(3)17(22-18)14-8-6-5-7-9-14/h5-9,11-13,15-17H,10H2,1-4H3/t13-,15-,16-,17+,18-/m0/s1 |
InChI-Schlüssel |
OAVKTUXIQPCHHL-FUJDEKNSSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](O[C@]2(N1C)[C@@H](C[C@H](O2)C=O)C(C)C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1C(OC2(N1C)C(CC(O2)C=O)C(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)

![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)






![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)
![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)

![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
